7-Hydroxy-8-methylchroman-4-one
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Overview
Description
7-Hydroxy-8-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It features a chroman-4-one core structure with hydroxyl and methyl substituents at the 7th and 8th positions, respectively. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Mechanism of Action
Target of Action
Chromanone derivatives, to which 7-hydroxy-8-methylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Chromanone derivatives are known to interact with their targets in a manner that modulates the target’s function . This modulation can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
This compound, as a chromanone derivative, may affect several biochemical pathways . Chromanone derivatives have been reported to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities, among others . These activities suggest that this compound may influence pathways related to cell proliferation, glucose metabolism, oxidative stress, microbial growth, and inflammation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . Given the range of activities exhibited by chromanone derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall stability .
Biochemical Analysis
Biochemical Properties
It is known that chromanone derivatives, to which 7-Hydroxy-8-methylchroman-4-one belongs, exhibit a wide range of pharmacological activities . These include anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
In cellular contexts, this compound and its derivatives have been shown to suppress the production of nitric oxide in lipopolysaccharide-induced RAW 264.7 cells This suggests that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the anti-inflammatory activity of this compound might be exerted through inhibiting the phosphorylation of ERK1/2 and JNK in MAPK signaling pathways to decrease nitric oxide and pro-inflammatory cytokines production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromanone core . The reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-8-methylchroman-4-one, while reduction of the carbonyl group can produce 7-hydroxy-8-methylchromanol .
Scientific Research Applications
7-Hydroxy-8-methylchroman-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without hydroxyl and methyl substituents.
7-Hydroxychroman-4-one: Lacks the methyl group at the 8th position.
8-Methylchroman-4-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
7-Hydroxy-8-methylchroman-4-one is unique due to the presence of both hydroxyl and methyl groups, which enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents allows for a broader range of applications and interactions with molecular targets .
Properties
IUPAC Name |
7-hydroxy-8-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWENBXENDGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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